

An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanamine Hydrochloride

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Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanamine
hydrochloride

Cat. No.: B572554

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CAS Number: 1351479-09-8

This technical guide provides a comprehensive overview of **(1H-Pyrrol-2-yl)methanamine hydrochloride**, a key building block in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the creation of novel therapeutic agents.

Chemical and Physical Properties

(1H-Pyrrol-2-yl)methanamine hydrochloride is the hydrochloride salt of a primary amine attached to a pyrrole ring. The pyrrole moiety is a fundamental aromatic heterocycle found in many biologically active compounds.^[1] The presence of both a nucleophilic amine and an electron-rich aromatic ring makes it a versatile intermediate for a wide range of chemical transformations.^[1]

A summary of its key chemical and physical properties is provided in the table below.

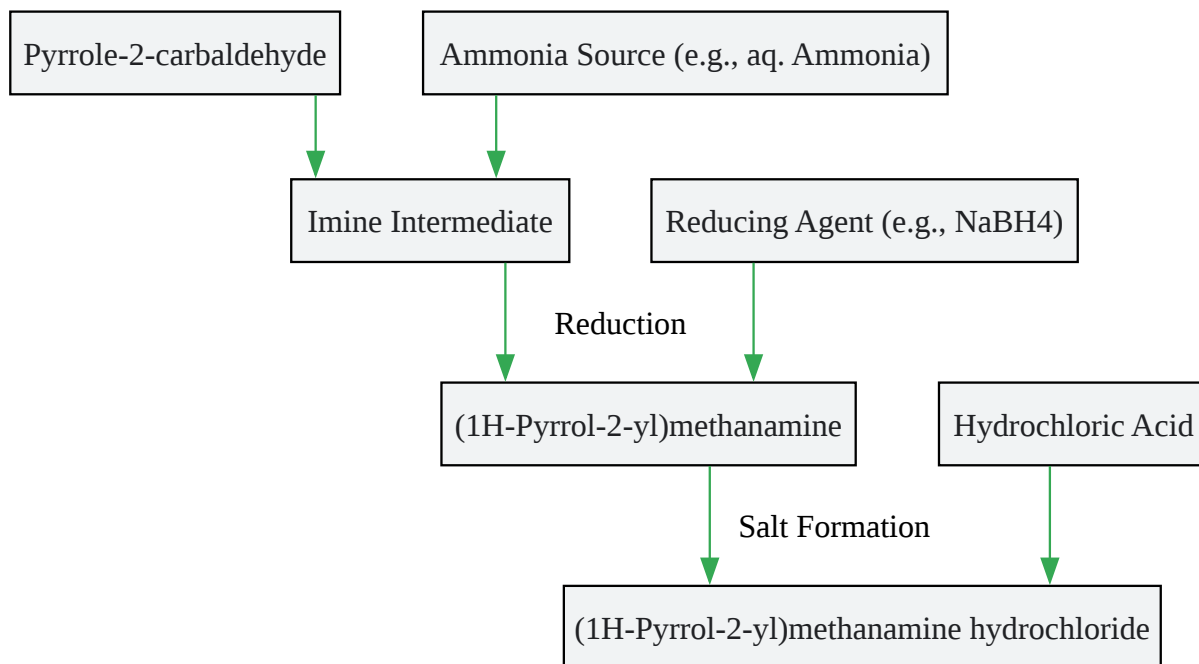
Property	Value	Source
CAS Number	1351479-09-8	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₅ H ₉ ClN ₂	--INVALID-LINK--
Molecular Weight	132.59 g/mol	--INVALID-LINK--
Synonyms	2-(Aminomethyl)pyrrole hydrochloride, 1H-Pyrrole-2- methanamine HCl	--INVALID-LINK--

Synthesis and Experimental Protocols

The primary synthetic route to **(1H-Pyrrol-2-yl)methanamine hydrochloride** is through the reductive amination of pyrrole-2-carbaldehyde. This method offers a direct and efficient pathway to the desired product.^[1]

General Experimental Workflow for Synthesis

The synthesis can be conceptualized as a two-step process: the formation of an imine intermediate from pyrrole-2-carbaldehyde and an ammonia source, followed by the in-situ reduction of the imine to the primary amine and subsequent salt formation.



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A generalized workflow for the synthesis of **(1H-Pyrrol-2-yl)methanamine hydrochloride**.

Detailed Experimental Protocol

While a specific, detailed protocol for the synthesis of **(1H-Pyrrol-2-yl)methanamine hydrochloride** is not readily available in the public domain, a general procedure based on the reductive amination of aldehydes is described below. This protocol is adapted from procedures for similar primary amines and should be optimized for specific laboratory conditions.^[2]

Materials:

- Pyrrole-2-carbaldehyde
- Aqueous ammonia (28-30%)
- Methanol
- Sodium borohydride (NaBH_4)

- Hydrochloric acid (e.g., 1N solution)
- Dichloromethane or Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and equipment

Procedure:

- **Imine Formation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carbaldehyde in methanol. To this solution, add an excess of aqueous ammonia. Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde.
- **Reduction:** Once the imine formation is deemed complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions, ensuring the temperature remains low. The addition of NaBH_4 will reduce the imine to the corresponding primary amine.
- **Work-up and Extraction:** After the reduction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous solution, add a suitable organic solvent such as dichloromethane or ethyl acetate. Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash them with brine.
- **Drying and Solvent Removal:** Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (1H-Pyrrol-2-yl)methanamine as an oil or solid.
- **Hydrochloride Salt Formation:** Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). To this solution, add a solution of hydrochloric acid (e.g., 1N in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitate by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield **(1H-Pyrrol-2-yl)methanamine**

hydrochloride. The purity can be assessed by melting point determination and spectroscopic methods.

Characterization Data

The characterization of **(1H-Pyrrol-2-yl)methanamine hydrochloride** is crucial to confirm its identity and purity. While specific spectral data for this compound is not widely published, the expected data based on its structure are outlined below. Researchers can obtain detailed NMR, HPLC, and LC-MS data from commercial suppliers upon request.[\[3\]](#)

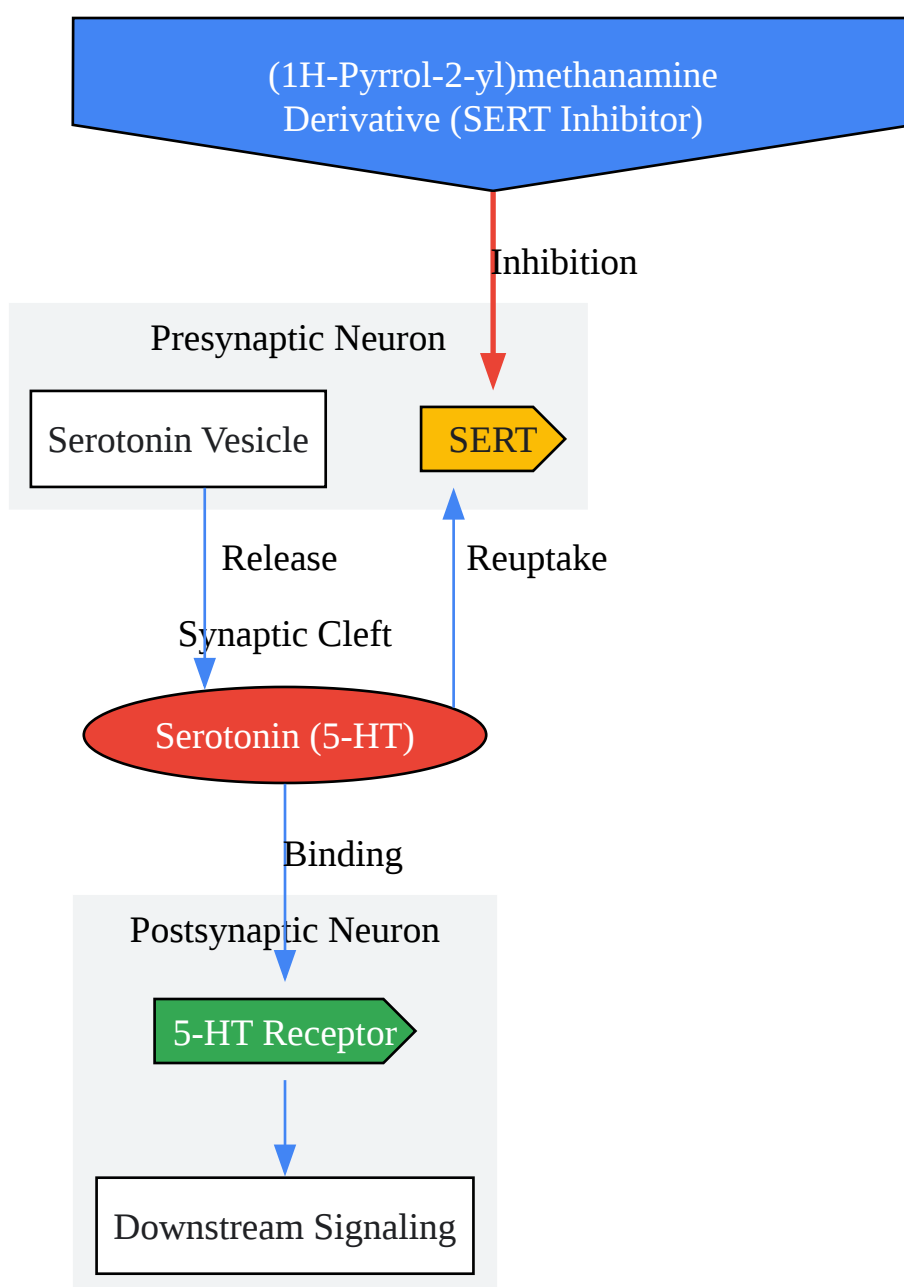
Analysis	Expected Data
¹ H NMR	Signals corresponding to the pyrrole ring protons (typically in the aromatic region), the methylene protons adjacent to the amine and the pyrrole ring, and the amine protons. The chemical shifts will be influenced by the solvent used.
¹³ C NMR	Resonances for the carbon atoms of the pyrrole ring and the methylene carbon.
Mass Spectrometry	The mass spectrum should show the molecular ion peak corresponding to the free base, (1H-Pyrrol-2-yl)methanamine.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching of the amine and the pyrrole ring, C-H stretching, and C=C stretching of the aromatic ring.

Applications in Drug Development

(1H-Pyrrol-2-yl)methanamine hydrochloride serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with diverse biological activities.[\[1\]](#)

Serotonin Transporter (SERT) Inhibitors

Derivatives of (1H-Pyrrol-2-yl)methanamine have been investigated as potential inhibitors of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many antidepressant drugs.



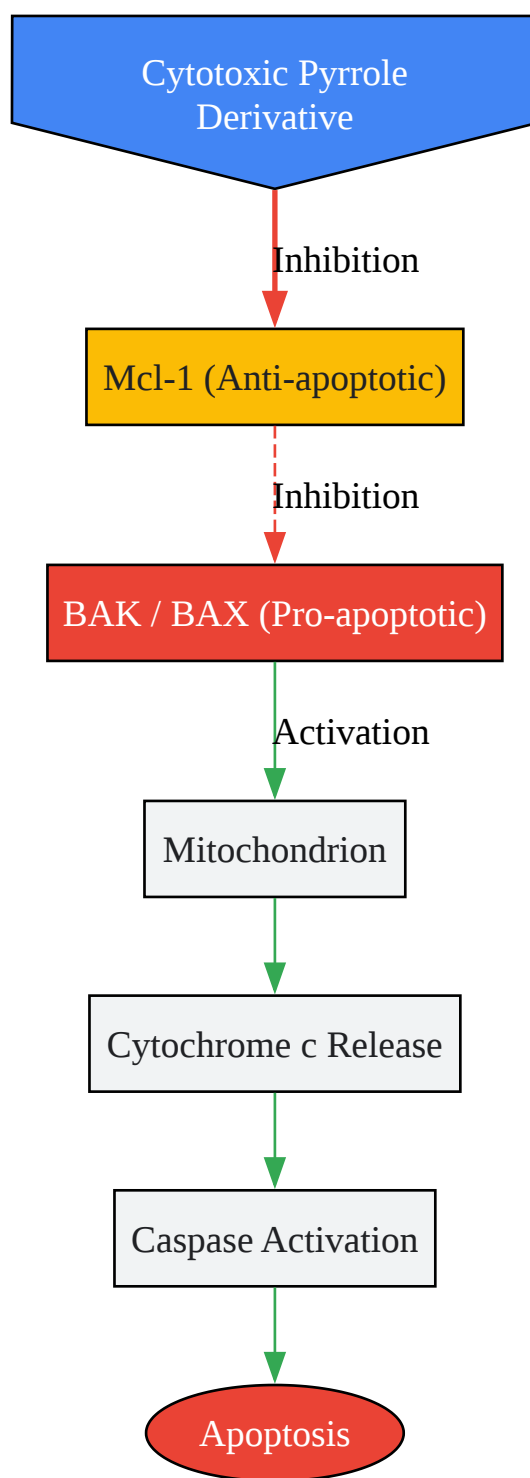
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Mechanism of action of (1H-Pyrrol-2-yl)methanamine derivatives as SERT inhibitors.

Cytotoxic Agents in Cancer Research

The pyrrole scaffold is also a component of various compounds with demonstrated cytotoxic activity against cancer cell lines. For instance, certain synthetic derivatives incorporating the (1H-Pyrrol-2-yl)methanamine moiety have shown promising results in preclinical studies. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

One such mechanism involves the inhibition of anti-apoptotic proteins like Mcl-1. Inhibition of Mcl-1 leads to the activation of pro-apoptotic proteins such as BAK and BAX, ultimately triggering the mitochondrial pathway of apoptosis.



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Proposed cytotoxic mechanism of action for certain pyrrole derivatives.

Conclusion

(1H-Pyrrol-2-yl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its utility in developing SERT inhibitors for neurological disorders and cytotoxic agents for cancer therapy highlights the importance of the pyrrole scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

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References

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